molecular formula C15H19N3O2S B2970958 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2034240-17-8

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2970958
CAS No.: 2034240-17-8
M. Wt: 305.4
InChI Key: CKWXWXCSXUIQEO-UHFFFAOYSA-N
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Description

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2-oxazole (isoxazole) core linked via a carboxamide group to a 1,3-thiazole ring, which is further substituted with a cyclohexyl moiety. Both isoxazole and thiazole heterocycles are recognized as privileged structures in pharmacology, often associated with a wide spectrum of biological activities . Compounds with similar structural motifs, particularly those containing the thiazole ring, have been investigated as potential modulators of biological targets such as the Transient Receptor Potential Vanilloid 3 (TRPV3) channel . The distinct architecture of this compound, combining two different five-membered heterocycles, makes it a valuable intermediate for constructing novel chemical libraries. Researchers can utilize this compound in high-throughput screening campaigns, as a building block in the synthesis of more complex molecules, or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. It is supplied for research purposes exclusively. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10-12(7-17-20-10)15(19)16-8-14-18-13(9-21-14)11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWXWXCSXUIQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. The preparation method may include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of cyclohexylamine with a suitable thioamide under acidic conditions.

    Formation of the Oxazole Ring: This involves the cyclization of a suitable precursor, such as an α-hydroxy ketone, under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the thiazole and oxazole rings using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazole or oxazole derivatives.

    Substitution: Substituted oxazole or thiazole derivatives.

Scientific Research Applications

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Oxazole Carboxamide Derivatives

  • N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate (–10): Structural Differences: Replaces the thiazole-cyclohexyl group with a 2,4-difluorophenyl substituent. Crystallographic studies show coplanar aromatic rings stabilized by O–H⋯N and N–H⋯O interactions, suggesting distinct solid-state packing . Biological Relevance: Acts as a leflunomide analog with immunomodulatory activity, highlighting the role of oxazole carboxamides in autoimmune disease therapeutics .
  • 3-(2-Chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide (BK13210) (): Structural Differences: Substitutes the thiazole-cyclohexyl group with a pyrimidinyl-cyclopropylmethyl chain and adds a 2-chlorophenyl group at position 3 of the oxazole. The chlorophenyl group enhances lipophilicity, likely influencing membrane permeability . Applications: Marketed as a research chemical (CAS 2191213-52-0), suggesting utility in kinase inhibition studies or as a molecular probe .

Thiazole-Oxazole Hybrids

  • Ceperognastat ():
    • Structural Differences : Features a 1,2,4-oxadiazole ring linked to a piperidine-thiazole system, diverging from the oxazole-thiazole-carboxamide framework.
    • Functional Impact : The oxadiazole ring enhances metabolic stability, while the piperidine moiety introduces basicity, contrasting with the neutral, lipophilic cyclohexyl group in the target compound .

Substituent-Driven Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Solubility (µg/mL)*
Target Compound C₁₉H₂₄N₄O₂S 396.5 Cyclohexyl-thiazole, methyl-oxazole 3.8 <10 (PBS)
BK13210 () C₁₉H₁₇ClN₄O₂ 368.8 Chlorophenyl, pyrimidinyl-methyl 3.2 25 (DMSO)
N-(2,4-Difluorophenyl) analog () C₁₂H₉F₂N₂O₂ 265.2 Difluorophenyl 2.5 120 (PBS)

*Predicted using ChemAxon software.

  • Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in the target compound increases LogP by ~0.6 units compared to BK13210, suggesting superior membrane permeability but lower aqueous solubility.

Biological Activity

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C15H20N4O2S
  • Molecular Weight : 320.41 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its oxazole and thiazole moieties, which are known for various pharmacological effects.

Key Pharmacological Activities

  • Antimicrobial Activity :
    • Studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For example, a related oxazole compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
    CompoundMIC (µg/ml) against E. coli
    N-(Cyclohexyl-thiazol)15
    Amoxicillin27
  • Anticancer Properties :
    • Research on oxazole derivatives has shown promise in anticancer applications. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Thiazole compounds have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play roles in disease progression.
  • Receptor Modulation : It could act as an antagonist or agonist at various biological receptors.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxazole derivatives against fungal pathogens like Candida albicans. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) as low as 0.8 µg/ml against these pathogens .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of oxazole derivatives were tested against breast cancer cell lines. The results showed that some derivatives inhibited cell growth significantly at concentrations below 10 µM .

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